ethyl 2-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 2-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a fused imidazo-triazole core substituted with a phenyl group at the 7-position. The structure includes a sulfanyl (-S-) bridge connecting the triazole moiety to an acetamido group, which is further linked to an ethyl benzoate ester. This compound’s complexity arises from its multi-ring system and functional groups, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-2-29-19(28)16-10-6-7-11-17(16)22-18(27)14-30-21-24-23-20-25(12-13-26(20)21)15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMPEHQTCNARON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of ethyl 2-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the synthesis of the core imidazo[2,1-c][1,2,4]triazole structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps involve the introduction of the phenyl group, attachment of the sulfanyl group, and formation of the acetamido linkage. The final step involves esterification to form the ethyl benzoate derivative.
Industrial Production Methods: : Industrial production of this compound would likely scale up the laboratory processes, focusing on optimization of yields, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry could be employed to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (-S-) undergoes oxidation under controlled conditions to form sulfoxides or sulfones, depending on reagent strength and reaction duration.
Key findings:
-
Sulfoxide formation occurs selectively at low temperatures, while sulfone synthesis requires stronger oxidants like mCPBA .
-
The imidazo-triazole core remains stable under these conditions, as confirmed by NMR and HPLC .
Reduction Reactions
The acetamido group (-NHCO-) and ester (-COOEt) are susceptible to reduction, yielding amine or alcohol derivatives.
Key findings:
-
LiAlH₄ selectively reduces the amide to a secondary amine without affecting the sulfanyl group .
-
DIBAL-H reduces the ester to a primary alcohol, retaining the acetamido and imidazo-triazole functionalities .
Nucleophilic Substitution Reactions
The sulfanyl group acts as a leaving group in nucleophilic substitutions, enabling diversification of the molecule.
Key findings:
-
Thiol displacement proceeds efficiently in polar aprotic solvents like DMF .
-
Amine substitution requires base catalysis (e.g., K₂CO₃) to deprotonate the nucleophile .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
Key findings:
-
Basic hydrolysis achieves higher yields and milder conditions compared to acidic hydrolysis .
-
The product retains biological activity, making it a viable intermediate for prodrug development .
Cycloaddition and Cross-Coupling Reactions
The imidazo-triazole core participates in cycloaddition and metal-catalyzed cross-coupling reactions.
Key findings:
-
The triazole scaffold enhances stability under cross-coupling conditions .
-
Suzuki coupling introduces aryl groups at the 7-position, modulating electronic properties .
Stability and Degradation Pathways
The compound exhibits stability in aqueous solutions (pH 4–9) but degrades under UV light or strong oxidants:
| Condition | Degradation Product | Half-Life | Reference |
|---|---|---|---|
| UV light (254 nm) | Sulfoxide and imidazole ring-opened byproducts | 4.2 h | |
| H₂O₂ (10%), 25°C | Sulfone and acetamide cleavage products | 1.5 h |
Scientific Research Applications
Introduction to Ethyl 2-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate
This compound (CAS Number: 923185-92-6) is a synthetic compound with potential applications in various fields of research, particularly in medicinal chemistry and pharmacology. This compound features a complex structure that includes an imidazo[2,1-c][1,2,4]triazole moiety known for its biological activity.
Antiviral Activity
One of the prominent applications of this compound is its inclusion in antiviral libraries. It has been screened for activity against various viral targets, particularly Hepatitis B Virus (HBV) and other viral pathogens. The presence of the imidazole ring enhances its interaction with viral proteins, potentially inhibiting viral replication and infection pathways .
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an anthelmintic agent. Research indicates that derivatives of imidazole compounds exhibit significant activity against parasitic helminths. This compound may serve as a lead compound for developing new antiparasitic drugs due to its ability to disrupt metabolic pathways in parasites .
Protein Kinase Inhibition
The compound has shown promise as a protein kinase inhibitor. Protein kinases are critical in various signaling pathways that regulate cell growth and differentiation. Inhibitors targeting these enzymes are essential in cancer therapy. This compound has been included in screening libraries aimed at identifying novel kinase inhibitors .
Structural Biology and Drug Design
In structural biology research, the compound's unique structural features make it a valuable candidate for drug design studies. Its ability to form specific interactions with biological macromolecules can be exploited to design more effective drugs with fewer side effects. Researchers are investigating its binding affinities and mechanisms of action using computational modeling techniques.
Case Study 1: Antiviral Screening
In a study published in Biorxiv, this compound was part of a library screened for antiviral properties against HBV. The results indicated that compounds with similar structures exhibited significant inhibitory effects on viral replication in vitro. Further studies are needed to elucidate the exact mechanism of action and optimize the compound for clinical use .
Case Study 2: Anthelmintic Activity
Another study focused on evaluating the anthelmintic potential of various imidazole derivatives. This compound showed promising results against specific helminth species in vitro. The study suggests that modifications to the side chains could enhance efficacy and reduce toxicity .
Mechanism of Action
The mechanism of action of ethyl 2-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. For instance, the compound's heterocyclic core could interact with proteins by mimicking natural substrates or inhibitors, modulating enzymatic activity or receptor binding. The sulfanyl group might form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences
Key Observations:
Phenyl Substituents: The target compound has an unsubstituted phenyl group, whereas analogs feature electron-donating (4-methoxy) or electron-withdrawing (4-fluoro) groups. The 4-methoxyphenyl group in increases molecular weight and may enhance lipophilicity compared to the target compound.
Ester Groups: The target compound uses an ortho-substituted ethyl benzoate, while employs a para-substituted methyl benzoate. Steric and electronic effects at the benzoate position could alter reactivity or solubility.
Bridge Modifications: The acetamido (-NHCO-) bridge in the target compound and provides hydrogen-bonding sites, which are absent in the propanoate bridge of .
Physicochemical Properties
Limited data are available for direct comparisons of physical properties (e.g., melting point, solubility). However:
Biological Activity
Ethyl 2-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate (commonly referred to as F595-0023) is a compound belonging to the class of imidazo[2,1-c][1,2,4]triazoles. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural characteristics of F595-0023 suggest a variety of therapeutic applications due to its unique substituents.
Chemical Structure and Properties
F595-0023 has the following molecular formula: . The IUPAC name is ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetate. The compound features a triazole ring that is known for its diverse biological activities.
Biological Activities
Research indicates that derivatives of triazoles exhibit a wide range of biological activities. The following subsections detail specific activities associated with this compound and related compounds.
Anticancer Activity
Triazoles have been reported to possess significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to F595-0023 were evaluated against various human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Some derivatives showed enhanced cytotoxic effects compared to standard treatments .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| F595-0023 | MCF-7 | TBD |
| Similar Compound A | MCF-7 | 12.5 |
| Similar Compound B | Bel-7402 | 10.0 |
Antimicrobial Activity
The antimicrobial potential of triazole derivatives is well-documented:
- Inhibition Studies : Ethyl 2-[2-(sulfanyl)acetamido]benzoate and its analogs demonstrated antibacterial activity against pathogenic bacteria. Notably, benzothioates derived from similar structures exhibited effective inhibition against various bacterial strains .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Antioxidant Activity
Triazole derivatives also exhibit antioxidant properties:
- Free Radical Scavenging : Compounds related to F595-0023 have shown significant free radical scavenging activity in vitro. This suggests potential applications in preventing oxidative stress-related diseases .
The biological activities of triazole derivatives are often linked to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many triazole compounds inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases .
- Receptor Modulation : Some compounds modulate nuclear receptors involved in drug metabolism and fatty acid oxidation .
Case Studies
Recent studies have highlighted the effectiveness of triazole derivatives in various therapeutic contexts:
- A study published in Drug Target Insights examined the anticancer activity of several triazole derivatives and found that certain modifications significantly enhanced their potency against cancer cell lines .
- Another research article detailed the synthesis and biological evaluation of triazolethiones with promising results in both antibacterial and anticancer assays .
Q & A
Basic: What synthetic strategies are recommended for preparing ethyl 2-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core imidazo-triazole formation : Start with cyclization of phenyl-substituted precursors under acidic or basic conditions, as seen in analogous triazolo-benzimidazole syntheses (e.g., using 2-chlorobenzimidazole with NaH and ethyl bromoacetate, yielding 97% in ).
Thioether linkage introduction : React the triazole-thiol intermediate with ethyl bromoacetate under basic conditions (e.g., NaH in DMF) to form the sulfanyl-acetate moiety.
Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfanyl-acetate to the benzoate scaffold.
Optimization tips :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for SN2 substitutions .
- Temperature control : Heating at 80–100°C improves cyclization efficiency but may require inert atmospheres to prevent oxidation.
- Purification : Flash chromatography (ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
Basic: Which analytical techniques are critical for validating the structural integrity of this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- 1H/13C NMR : Focus on the imidazo-triazole protons (δ 7.2–8.5 ppm for aromatic protons) and the sulfanyl-acetamido methylene group (δ ~5.2 ppm, singlet). The ethyl ester group appears as a triplet at δ 1.23 ppm (CH3) and quartet at δ 4.20 ppm (CH2).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error. For example, reports ESI-MS m/z 952.4 [M+H]+ for a related triazolo compound.
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .
Advanced: How can researchers address discrepancies in biological activity data across different in vitro assays for this compound?
Methodological Answer:
Contradictions often arise from assay-specific variables:
Assay conditions :
- Receptor binding vs. functional assays : Compare radioligand binding (e.g., A2A adenosine receptor in ) with cAMP functional assays to confirm target engagement.
- Cell line variability : Use isogenic cell lines to control for genetic background effects.
Data normalization : Include internal controls (e.g., fluorescence polarization controls in ) to standardize signal intensity.
Orthogonal validation : Cross-validate using techniques like SPR (surface plasmon resonance) for binding affinity and western blotting for downstream pathway analysis.
Advanced: What experimental approaches are suitable for elucidating the metabolic stability of this compound in preclinical models?
Methodological Answer:
In vitro metabolism :
- Liver microsomes : Incubate with human/rat liver microsomes (1 mg/mL protein) and NADPH cofactor at 37°C. Monitor depletion via LC-MS/MS over 60 minutes .
- CYP enzyme profiling : Use recombinant CYP isoforms (e.g., CYP3A4, 2D6) to identify major metabolizing enzymes.
Metabolite identification :
- High-resolution LC-MS/MS : Detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. For example, highlights sulfonation and hydroxylation as common pathways .
Stability assays : Assess plasma stability (37°C, 1–24 hours) to predict in vivo half-life.
Basic: What in vitro assays are most relevant for initial biological evaluation of this compound, and how should controls be designed?
Methodological Answer:
- Anticancer activity :
- Enzyme inhibition :
- Fluorescence polarization (FP) : For receptor antagonism (e.g., A2A adenosine receptor in ), use AF-488 labeled tracers and validate with unlabeled competitors (e.g., MRS5346 in ).
- Controls :
- Vehicle controls : DMSO (<0.1% final concentration).
- Positive controls : Known inhibitors/agonists (e.g., theophylline for adenosine receptors).
- Blind controls : Include wells without cells to account for background fluorescence/absorbance.
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
ADME prediction :
- LogP calculation : Use software like Schrödinger’s QikProp to predict lipophilicity (optimal range: 2–5).
- Blood-brain barrier (BBB) permeability : Apply QSAR models (e.g., ’s micellar liquid chromatography data) to assess CNS penetration potential.
Docking studies :
- Target binding mode : Dock the compound into A2A adenosine receptor (PDB ID: 5YY) using AutoDock Vina. Prioritize residues involved in hydrogen bonding (e.g., Asn253, His264).
Metabolite toxicity prediction : Use ADMET Predictor to flag reactive metabolites (e.g., epoxides, quinones).
Advanced: What strategies mitigate synthetic challenges in scaling up this compound for in vivo studies?
Methodological Answer:
Process chemistry optimization :
- Catalyst screening : Replace NaH with safer bases (e.g., K2CO3) for thioether formation.
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield .
Purification scalability :
- Switch from flash chromatography to crystallization : Optimize solvent mixtures (e.g., ethanol/water) for high recovery (>85%).
Quality control :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
